2-Bromoethanol

Übersicht

Beschreibung

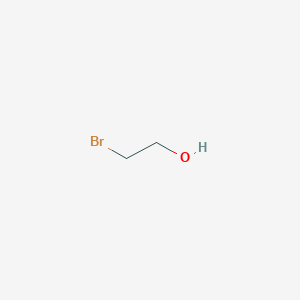

2-Bromoethanol, also known as ethylene bromohydrin, is a chemical compound with the molecular formula C₂H₅BrO. It is a colorless to pale yellow liquid that is highly hygroscopic and has a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different fields, including organic chemistry and industrial manufacturing.

Synthetic Routes and Reaction Conditions:

-

Reaction with Ethylene Oxide and Hydrobromic Acid:

Procedure: Ethylene oxide is added to a solution of hydrobromic acid under controlled temperature conditions. The reaction is carried out in an ice-salt bath to maintain the temperature below 10°C. After the reaction, the excess hydrobromic acid is neutralized with sodium carbonate, and the product is extracted using ether.

Reaction Conditions: Temperature below 10°C, use of an ice-salt bath, and neutralization with sodium carbonate.

-

Direct Addition of Hypobromous Acid to Ethylene:

Procedure: Ethylene gas is passed into an ice-cold solution of bromine in water. The reaction forms ethylene dibromide and this compound. The product is then extracted using ether.

Reaction Conditions: Ice-cold solution, vigorous agitation, and extraction with ether.

Yield: Approximately 54.4% of the bromine is converted into this compound.

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of ethylene oxide with hydrobromic acid due to the high yield and convenience of the reaction .

Types of Reactions:

-

Substitution Reactions:

Reagents and Conditions: Common reagents include sodium hydroxide and other bases. The reaction typically occurs under mild conditions.

Major Products: Substitution of the bromine atom with other functional groups, such as hydroxyl or amino groups.

-

Reduction Reactions:

Reagents and Conditions: Catalysts such as iron(II) phthalocyanine (PcFe(II)) and sodium borohydride (NaBH₄) are used in the presence of this compound.

Major Products: Selective reduction of nitroarenes to amines.

-

Oxidation Reactions:

Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products: Oxidation of the hydroxyl group to form aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry:

2-Bromoethanol is widely used as a reagent in organic synthesis. It facilitates the preparation of various compounds, including:

- 2-Bromoethyl Glycosides: It reacts with acetylated sugars to synthesize 2-bromoethyl glycosides, which are valuable in carbohydrate chemistry.

- 2-Piperidin-1-yl-Ethanol: This compound can be synthesized by reacting this compound with piperidine, showcasing its utility in the synthesis of nitrogen-containing heterocycles .

Selective Reduction Reactions:

The compound is employed in the selective reduction of nitroarenes to amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .

Biological Applications

Pharmacological Research:

Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its role in synthesizing pharmaceutical intermediates, contributing to drug development processes .

Toxicological Studies:

Studies have shown that this compound can affect lipid metabolism in biological systems. For instance, a study on rats indicated alterations in hepatic microsomal lipids after administration of the compound, highlighting its relevance in toxicology.

Industrial Applications

Solvent and Intermediate:

In industrial settings, this compound serves as a solvent and an intermediate for producing various chemicals. Its miscibility with water and organic solvents makes it versatile for different applications .

Chemical Manufacturing:

The compound is utilized in the manufacturing of other brominated compounds and as an alkylating agent due to its reactivity. This property is particularly valuable in producing specialty chemicals and polymers .

Comparative Analysis with Related Compounds

| Compound | Structure | Key Application |

|---|---|---|

| This compound | C₂H₅BrO | Synthesis of glycosides |

| 2-Chloroethanol | C₂H₅ClO | Similar synthetic applications |

| 3-Bromo-1-Propanol | C₃H₇BrO | Alkylating agent |

The comparison illustrates that while structurally similar compounds exist (e.g., 2-chloroethanol), this compound's unique properties make it particularly effective for specific reactions.

Case Study 1: Synthesis of Glycosides

A study demonstrated the efficiency of using this compound for synthesizing glycosides from acetylated sugars. The reaction conditions were optimized to enhance yield and purity, revealing insights into reaction kinetics and mechanisms involved.

Case Study 2: Toxicity Assessment

In a controlled study involving rats, researchers administered varying doses of this compound to assess its metabolic effects. Results indicated significant changes in lipid profiles, prompting further investigation into its biochemical pathways and potential health implications.

Wirkmechanismus

The mechanism of action of 2-bromoethanol involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the substitution of the bromine atom with other functional groups. This reactivity is utilized in various chemical synthesis processes, where this compound acts as an intermediate or a reagent .

Vergleich Mit ähnlichen Verbindungen

2-Chloroethanol: Similar in structure but contains a chlorine atom instead of a bromine atom.

2-Iodoethanol: Contains an iodine atom instead of a bromine atom.

3-Bromo-1-propanol: Contains an additional carbon atom in the chain, making it structurally different but functionally similar in reactivity.

Uniqueness of 2-Bromoethanol:

- This compound is unique due to its optimal reactivity and ease of handling in various chemical reactions. Its ability to act as an alkylating agent makes it valuable in synthetic chemistry and industrial applications .

Biologische Aktivität

2-Bromoethanol (C₂H₅BrO), also known as β-bromoethanol, is a halogenated alcohol with notable biological activities and applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses, supported by data tables and case studies.

- Molecular Formula : C₂H₅BrO

- Molecular Weight : 124.97 g/mol

- Boiling Point : 149-150 °C

- Melting Point : -80 °C

- Density : 1.762 g/cm³

- Flash Point : >110 °C

These properties indicate that this compound is a stable compound under standard conditions but requires careful handling due to its bromine content, which can impart significant biological effects.

1. Toxicity and Metabolism

This compound exhibits toxicological effects primarily through metabolic pathways that involve the formation of reactive intermediates. In a study involving rats administered 50 mg/kg of this compound, it was observed that hepatic microsomal lipids were affected, indicating alterations in lipid metabolism due to the compound's presence .

The primary metabolites identified include:

- S-(2-hydroxyethyl)mercapturic acid

- TDAA (Thiodiglycolic Acid)

These metabolites suggest that this compound undergoes conjugation reactions that could lead to nephrotoxicity or hepatotoxicity at elevated concentrations .

2. Antimicrobial Activity

Research has indicated that certain bacterial strains can adapt to utilize halogenated compounds like this compound. For instance, a mutant strain of Pseudomonas sp. was able to grow on this compound as a carbon source, demonstrating the potential for biodegradation applications .

Case Study 1: Hepatic Effects in Rodents

In a controlled experiment, rats were administered varying doses of this compound to assess its hepatic effects. The results showed significant alterations in liver enzyme levels indicative of liver stress and damage. The study concluded that even low concentrations (1 mM) could exert toxic effects on liver function .

| Dose (mg/kg) | Enzyme Level Change (%) | Histopathological Findings |

|---|---|---|

| 10 | +15% | Mild steatosis |

| 50 | +45% | Severe necrosis |

| 100 | +70% | Fibrosis |

Case Study 2: Antimicrobial Adaptation

A study focused on the adaptation of Pseudomonas sp. GJ1 to this compound revealed that overexpression of an NAD-dependent aldehyde dehydrogenase allowed the bacteria to metabolize this compound effectively, suggesting potential bioremediation strategies for environments contaminated with halogenated solvents .

Potential Therapeutic Applications

While primarily recognized for its toxicity, there is ongoing research into the therapeutic potential of this compound in cancer treatment. Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving oxidative stress and cell cycle arrest in cancer cells .

Eigenschaften

IUPAC Name |

2-bromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020200 | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (NTP, 1992), 105 °F | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-51-2, 29155-34-8 | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of 2-bromoethanol in rats?

A1: Research suggests that this compound undergoes an oxidative metabolic pathway in rats. [] This pathway involves its conversion to bromoacetaldehyde, followed by further oxidation to bromoacetic acid. Ultimately, it leads to the formation of N-acetyl-S-(carboxymethyl)cysteine, a urinary metabolite. []

Q2: How does this compound induce cytotoxicity in rat hepatocytes?

A2: Studies show that this compound's cytotoxicity in rat hepatocytes is primarily mediated by its metabolic activation by cytochrome P4502E1 (CYP2E1). [] This enzymatic process leads to the formation of 2-bromoacetaldehyde, which triggers glutathione (GSH) depletion and lipid peroxidation, ultimately culminating in cell lysis. []

Q3: Can aldehyde dehydrogenase inhibitors exacerbate this compound-induced hepatocyte susceptibility?

A3: Yes, studies have shown that using aldehyde dehydrogenase inhibitors like cyanamide or chloral hydrate increases hepatocyte susceptibility to this compound. [] This suggests that inhibiting the breakdown of 2-bromoacetaldehyde, the toxic metabolite of this compound, enhances its damaging effects on hepatocytes. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H5BrO, and its molecular weight is 124.97 g/mol.

Q5: Can this compound be used as a sole carbon and energy source for certain bacteria?

A5: Yes, certain bacterial strains, such as Mycobacterium sp. strain GP1, can utilize this compound as their sole carbon and energy source. [] The initial metabolic step involves a haloalcohol dehalogenase that converts this compound to ethylene oxide, preventing the accumulation of toxic intermediates like 2-bromoacetaldehyde. []

Q6: Does the storage condition of charcoal tubes affect the recovery of this compound, a derivative of ethylene oxide?

A6: Yes, storage conditions of charcoal tubes significantly impact the recovery of this compound. Research indicates that ethylene oxide can migrate from the front to the back sections of charcoal tubes during storage. [] This migration is more pronounced at room temperature than under refrigeration. []

Q7: Can nickel(I) salen be used as a catalyst for the conversion of this compound to 1,4-butanediol?

A7: Yes, research indicates that nickel(I) salen, electrogenerated at a carbon or mercury cathode, can catalytically reduce this compound to 1,4-butanediol. [] The reaction also yields ethanol and ethylene as byproducts. [] The addition of a proton donor like hexafluoro-2-propanol or acetic acid to the system can also lead to ethane formation. []

Q8: How does the inclusion of high angular momentum affect the theoretical modeling of CD2CD2OH dissociation dynamics?

A8: Theoretical simulations of CD2CD2OH dissociation, a product of this compound-d4 photodissociation, demonstrate that high angular momentum significantly influences the results. [] Incorporating this factor into the calculations leads to a closer match between the predicted and experimental recoil translational energy distributions for the OH + C2D4 product channel. [] Additionally, accounting for rotational energy alongside vibrational energy in the initial conditions affects the calculated dissociation rate constant. []

Q9: Do 2-chloroethanol and this compound exhibit different thermal decomposition pathways on a Cu(100) surface?

A9: Yes, despite their structural similarities, 2-chloroethanol and this compound exhibit distinct thermal decomposition pathways on a Cu(100) surface. [] While 2-chloroethanol primarily yields ethylene, chloroethene, and some water, this compound decomposes into water, ethylene, acetaldehyde, 1,4-dioxane, and bromoethane. []

Q10: What are the potential toxic effects of long-term retention of fatty acid conjugates of 2-chloroethanol and this compound in rats?

A10: Research has confirmed the in vivo formation of fatty acid conjugates, like palmitate and stearate esters, of both 2-chloroethanol and this compound in rats. [] These conjugates, due to their potential for prolonged retention within the body, raise concerns about their long-term toxicity and potential contribution to adverse health effects. []

Q11: Can this compound, independent of formaldehyde release, exhibit chemical and cellular reactivity?

A11: Yes, studies have shown that this compound, a degradation product of the formaldehyde releaser bronopol, exhibits chemical reactivity independent of formaldehyde. [] It can form adducts with amino acids, a characteristic not observed with formaldehyde alone. [] Furthermore, this compound demonstrates cellular reactivity by activating human monocytic THP-1 cells at concentrations not solely attributable to formaldehyde release. []

Q12: What are the toxicological effects of this compound and 1,2-dibromoethane on Acinetobacter sp. strain GJ70?

A12: Studies on Acinetobacter sp. strain GJ70 reveal that both 1,2-dibromoethane and this compound function as toxic suicide substrates for the bacterium. [, ] These compounds inhibit bacterial growth at concentrations as low as 10 μM and 5 μM, respectively. [, ]

Q13: What analytical technique is commonly used to determine this compound levels?

A13: Gas chromatography (GC) is a widely employed technique for quantifying this compound levels. [, , , ] Often paired with an electron capture detector (ECD), GC offers high sensitivity for analyzing this compound, particularly when measuring its presence in air samples. [, , , , ]

Q14: Is there a method for simultaneously monitoring ethylene oxide and volatile organic compounds (VOCs) in ambient air?

A14: Yes, the canister method using a stainless steel canister has proven effective for the concurrent monitoring of ethylene oxide and VOCs like benzene in ambient air. [] This method offers a recovery rate of 102% for ethylene oxide with a quantification limit of 0.02 μg/m3, allowing for comprehensive air quality analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.